molecular formula C7H8N2O B1297534 1-(Pyrazin-2-yl)propan-2-one CAS No. 6784-62-9

1-(Pyrazin-2-yl)propan-2-one

Cat. No. B1297534
CAS RN: 6784-62-9
M. Wt: 136.15 g/mol
InChI Key: HKVMSCXHSSBGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)propan-2-one is an organic compound with the molecular formula C7H8N2O . It is also known by other names such as Acetonylprazine and 1-pyrazin-2-ylacetone .


Molecular Structure Analysis

The molecular structure of 1-(Pyrazin-2-yl)propan-2-one consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3 .

Scientific Research Applications

Heterocyclic Building Blocks

“1-(Pyrazin-2-yl)propan-2-one” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Anti-Fibrosis Activity

A study has shown that pyrimidine derivatives, which can be synthesized using “1-(Pyrazin-2-yl)propan-2-one”, have significant anti-fibrotic activities . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Proteomics Research

The compound “1-(pyrazin-2-yl)propan-2-amine trihydrochloride”, which can be derived from “1-(Pyrazin-2-yl)propan-2-one”, is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Drug Discovery

“1-(Pyrazin-2-yl)propan-2-one” is used in the discovery of new drugs . It is part of a collection of unique chemicals provided to early discovery researchers .

Pharmacological Activities

Compounds containing a pyrimidine moiety, which can be synthesized using “1-(Pyrazin-2-yl)propan-2-one”, are known to exhibit diverse types of biological and pharmaceutical activities . These include antimicrobial, antiviral, antitumor, and antifibrotic activities .

Medicinal Chemistry

The pyrimidine moiety, which can be synthesized using “1-(Pyrazin-2-yl)propan-2-one”, is considered a privileged structure in medicinal chemistry . It is used in the design of novel heterocyclic compounds with potential biological activities .

Safety And Hazards

The safety and hazards of 1-(Pyrazin-2-yl)propan-2-one are indicated by the hazard statements H302, H315, H318, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-pyrazin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVMSCXHSSBGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334909
Record name 1-(pyrazin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)propan-2-one

CAS RN

6784-62-9
Record name 1-(pyrazin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.